2-{bicyclo[2.1.1]hexan-2-yl}acetic acid
CAS No.: 1375484-92-6
Cat. No.: VC11615942
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375484-92-6 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 2-(2-bicyclo[2.1.1]hexanyl)acetic acid |
| Standard InChI | InChI=1S/C8H12O2/c9-8(10)4-7-3-5-1-6(7)2-5/h5-7H,1-4H2,(H,9,10) |
| Standard InChI Key | RGRYVJAJZJIGGV-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC1C(C2)CC(=O)O |
Introduction
Structural Characterization
Molecular Architecture
The compound’s core consists of a bicyclo[2.1.1]hexane system, a bridged bicyclic hydrocarbon with significant ring strain due to its [2.1.1] connectivity. The acetic acid group (-CH₂COOH) is appended to the C2 position of the bicyclic framework . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₂ |
| SMILES | C1C2CC1C(C2)CC(=O)O |
| InChIKey | RGRYVJAJZJIGGV-UHFFFAOYSA-N |
| Predicted Collision Cross-Section (Ų) | 123.7 ([M+H]+), 118.4 ([M-H]−) |
The bicyclo[2.1.1]hexane system introduces torsional strain, which influences both reactivity and conformational stability .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related bicyclo[2.1.1]hexane derivatives reveal distinct signals for bridgehead protons (δ 1.5–2.5 ppm in ¹H NMR) and carbonyl carbons (δ 170–180 ppm in ¹³C NMR) . For 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid, the carboxylic acid proton is expected near δ 12 ppm, while the bicyclic methylene groups resonate as multiplet clusters.
Synthetic Methodologies
Cycloaddition Approaches
The bicyclo[2.1.1]hexane core is typically synthesized via photochemical [2+2] cycloadditions. For example:
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Substrate Preparation: Ketones such as 7a-d are generated via methylenation of phenylacetaldehydes (General Procedure A) .
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Photocyclization: Under blue LED irradiation with an iridium photocatalyst (e.g., Ir[dF(CF3)ppy]₂(dtbpy))PF₆), the ketone undergoes [2+2] cycloaddition to yield bicyclo[2.1.1]hexane derivatives (General Procedure D) .
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Functionalization: The resulting ketone (e.g., 8a-d) is reduced to secondary alcohols or further derivatized to introduce carboxylic acid groups .
Post-Synthetic Modifications
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Oxidation: Ketones are oxidized to carboxylic acids using Jones reagent or other strong oxidants.
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Radical Reactions: Bridgehead hydrogens in bicyclo[2.1.1]hexanes exhibit unique reactivity. For instance, t-butoxyl radicals abstract hydrogen at C2, forming bicyclo[2.1.1]hexane-2-yl radicals, which rearrange via β-scission above 250 K .
Reactivity and Stability
Radical Interactions
Bicyclo[2.1.1]hexane derivatives participate in radical-mediated transformations:
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Hydrogen Abstraction: Bis(trimethylsilyl)aminyl radicals abstract bridgehead (C1) and methylene (C2) hydrogens, with C1 abstraction being kinetically favored due to strain relief .
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Rearrangement Pathways: Bicyclo[2.1.1]hexane-2-yl radicals rearrange to cyclopent-3-enylmethyl radicals, a process with activation energy comparable to cyclobutylmethyl radicals despite higher ring strain .
Acid-Base Behavior
The acetic acid moiety (pKa ≈ 4.8) enables salt formation under basic conditions, enhancing solubility for biological assays.
Applications in Drug Discovery
Bioisosteric Replacement
1,2-Disubstituted bicyclo[2.1.1]hexanes serve as saturated bioisosteres for ortho-substituted benzenes, reducing metabolic liability while maintaining target engagement. For example:
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Fungicide Analogs: Bicyclo[2.1.1]hexane cores replace benzene rings in boscalid derivatives, yielding patent-free antifungal agents with retained efficacy .
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Structural Metrics: The bicyclic system’s bond angles (∼90° for bridgehead carbons) mimic aromatic systems, enabling seamless integration into pharmacophores .
Chemical Space Exploration
The compound’s sp³-rich architecture addresses medicinal chemistry’s reliance on flat, aromatic systems, offering improved solubility and reduced toxicity .
Computational and Predictive Data
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 1.2 (estimated) |
| Topological Polar Surface Area | 37 Ų |
| Hydrogen Bond Donors | 1 (COOH) |
Molecular Dynamics Simulations
Simulations of bicyclo[2.1.1]hexane derivatives predict low conformational flexibility, stabilizing ligand-receptor complexes via preorganization .
Challenges and Future Directions
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Synthetic Scalability: Photochemical methods require optimization for industrial-scale production .
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Biological Profiling: In vitro and in vivo studies are needed to validate bioavailability and toxicity profiles.
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Derivatization Libraries: Expanding substituent diversity at C1 and C2 could unlock new therapeutic applications .
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